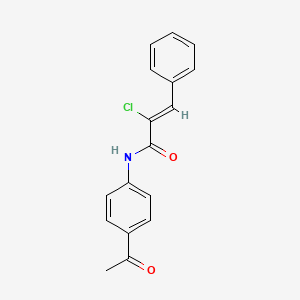![molecular formula C16H15N3O B5870120 1-[2-(2-biphenylyloxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5870120.png)
1-[2-(2-biphenylyloxy)ethyl]-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-biphenylyloxy)ethyl]-1H-1,2,4-triazole, commonly known as BPT, is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields. BPT is a triazole derivative that has been synthesized through different methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of BPT is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. BPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. BPT has also been shown to inhibit the activity of phosphodiesterase-5 (PDE-5), which is involved in the regulation of smooth muscle tone.
Biochemical and Physiological Effects:
BPT has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that BPT can inhibit the proliferation of cancer cells and the replication of viruses. BPT has also been shown to reduce the production of inflammatory mediators in vitro and in vivo. In addition, BPT has been shown to induce vasodilation and reduce blood pressure in animal models.
実験室実験の利点と制限
BPT has several advantages for lab experiments, including its high purity and stability. BPT is also readily available and relatively inexpensive. However, BPT has some limitations, including its low solubility in water and some organic solvents. BPT also has a relatively short half-life in vivo, which may limit its therapeutic potential.
将来の方向性
There are several future directions for the study of BPT. One potential area of research is the development of BPT-based drugs for the treatment of cancer and inflammatory diseases. Another potential area of research is the development of BPT-based materials for various applications, including catalysis and sensing. Further studies are also needed to fully understand the mechanism of action of BPT and its potential in various fields.
Conclusion:
In conclusion, BPT is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields. BPT has been synthesized through different methods, and its mechanism of action has been studied in detail. BPT has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, and has been used as a ligand in the design of metal-organic frameworks and as a chiral selector for enantiomeric separation. Further studies are needed to fully understand the potential of BPT in various fields and to develop BPT-based drugs and materials for various applications.
合成法
BPT can be synthesized through various methods, including the reaction of 2-(2-biphenylyloxy) ethylamine with triazole-1-carboxaldehyde, and the reaction of 2-(2-biphenylyloxy) ethylamine with 3-azido-1-propyne. The synthesis of BPT has been optimized to obtain high yields and purity.
科学的研究の応用
BPT has been extensively studied for its potential in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, BPT has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. BPT has also been used as a ligand in the design of metal-organic frameworks and as a probe for the detection of metal ions. In analytical chemistry, BPT has been used as a chiral selector for enantiomeric separation.
特性
IUPAC Name |
1-[2-(2-phenylphenoxy)ethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-6-14(7-3-1)15-8-4-5-9-16(15)20-11-10-19-13-17-12-18-19/h1-9,12-13H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNKWHQCOQXLSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-cyano-2-propenethioamide](/img/structure/B5870039.png)
![4-({[(diethylamino)carbonothioyl]thio}methyl)benzoic acid](/img/structure/B5870050.png)
![2-fluoro-N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5870053.png)
![N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5870061.png)

![2-methylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5870071.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5870079.png)
![2-fluoro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5870086.png)


![N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B5870133.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B5870134.png)

